An In-depth Technical Guide to 2-(Chloromethyl)tetrahydro-2H-pyran: Properties, Reactivity, and Applications
An In-depth Technical Guide to 2-(Chloromethyl)tetrahydro-2H-pyran: Properties, Reactivity, and Applications
Introduction
2-(Chloromethyl)tetrahydro-2H-pyran, often abbreviated as CMTHP, is a versatile heterocyclic compound of significant interest to the synthetic chemistry community. As a functionalized derivative of tetrahydropyran (also known as oxane), it serves as a valuable building block in the synthesis of more complex molecular architectures.[1][] Its utility stems from the presence of a reactive chloromethyl group attached to the stable tetrahydropyran ring, offering a reliable handle for introducing this cyclic ether moiety into a target structure. This guide provides an in-depth exploration of its chemical properties, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.[3]
The pyran ring system is a prevalent structural motif in a vast number of natural products and pharmaceutically active compounds, including various sugars and complex polyethers.[4][5] Consequently, reagents like 2-(Chloromethyl)tetrahydro-2H-pyran, which allow for the strategic incorporation of this scaffold, are indispensable tools in modern organic synthesis.
| Identifier | Value |
| Chemical Name | 2-(Chloromethyl)tetrahydro-2H-pyran |
| Synonyms | 2-(chloromethyl)oxane, (2-Tetrahydropyranyl)methyl chloride |
| CAS Number | 18420-41-2[6] |
| Molecular Formula | C₆H₁₁ClO[6][7] |
| Molecular Weight | 134.60 g/mol [6][8] |
| Structure | |
| InChI Key | PPYKTTGONDVGPX-UHFFFAOYSA-N[6][9] |
Part 1: Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in the laboratory. These properties dictate appropriate handling, reaction conditions, and purification strategies.
Physical Properties
2-(Chloromethyl)tetrahydro-2H-pyran is a colorless liquid under standard conditions. Its key physical characteristics are summarized below, providing essential data for experimental design and safety considerations.
| Property | Value | Source(s) |
| Boiling Point | 53-54 °C at 12 mmHg | [6][7] |
| Density | 1.075 g/mL at 25 °C | [][6][7] |
| Refractive Index (n²⁰/D) | 1.462 | [6][7] |
| Flash Point | 55 °C (131 °F) - closed cup | [6][7] |
| Solubility | Difficult to mix with water | [7] |
Spectroscopic Profile
Spectroscopic analysis is crucial for confirming the identity and purity of 2-(Chloromethyl)tetrahydro-2H-pyran. While individual spectra are lot-dependent, the expected characteristic signals are detailed below, providing a benchmark for quality control.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the diastereotopic protons of the tetrahydropyran ring, typically between δ 1.2 and 4.0 ppm. The chloromethyl (–CH₂Cl) protons would appear as a distinct doublet of doublets or multiplet, likely in the δ 3.5-3.8 ppm region, due to coupling with the adjacent C2 proton. The proton at the C2 position, being adjacent to both the ring oxygen and the chloromethyl group, would also exhibit a characteristic multiplet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the chloromethyl group (–CH₂Cl) is expected to resonate around δ 45-50 ppm. The carbons of the tetrahydropyran ring will appear in the δ 20-80 ppm range, with the C2 and C6 carbons (adjacent to the oxygen) resonating further downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. Key expected absorption bands include:
-
C-H stretching (alkane): 2850-3000 cm⁻¹
-
C-O-C stretching (ether): A strong, characteristic band around 1050-1150 cm⁻¹[10]
-
C-Cl stretching: 600-800 cm⁻¹
-
-
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 134/136 with an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Common fragmentation pathways would include the loss of a chlorine radical (•Cl) and cleavage of the chloromethyl group. Predicted collision cross-section (CCS) values for various adducts have been calculated, such as 125.4 Ų for the [M+H]⁺ adduct.[11]
Part 2: Chemical Synthesis and Reactivity
The synthetic utility of 2-(Chloromethyl)tetrahydro-2H-pyran is centered on the reactivity of its chloromethyl group. This primary alkyl chloride is an excellent electrophile for a variety of nucleophilic substitution reactions.
Synthesis
While various synthetic routes exist, a common and reliable laboratory-scale synthesis involves the chlorination of the corresponding alcohol, (tetrahydro-2H-pyran-2-yl)methanol. The Appel reaction, using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄), is a well-established method for this transformation under mild conditions.
Caption: Plausible synthesis of CMTHP via the Appel reaction.
Core Reactivity: Nucleophilic Substitution
The primary mode of reaction for 2-(Chloromethyl)tetrahydro-2H-pyran is the bimolecular nucleophilic substitution (Sₙ2) reaction.[12] In this mechanism, an electron-rich nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion, which is a good leaving group.[13]
Caption: Generalized Sₙ2 reaction mechanism for CMTHP.
This reactivity allows for the formation of a wide array of derivatives by varying the nucleophile. Common nucleophiles include alkoxides, thiolates, cyanides, and organometallic reagents.
Experimental Protocol: Synthesis of a Benzyl Ether Derivative via Sₙ2
This protocol details a representative Williamson ether synthesis, a classic Sₙ2 reaction, to illustrate the practical application of 2-(Chloromethyl)tetrahydro-2H-pyran.
-
Reagent Preparation: In an oven-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF).
-
Causality: Anhydrous conditions are critical as NaH reacts violently with water. DMF is an excellent polar aprotic solvent that facilitates Sₙ2 reactions.
-
-
Alkoxide Formation: Cool the suspension to 0 °C using an ice bath. Slowly add benzyl alcohol (1.0 eq.) dropwise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen gas evolution ceases.
-
Causality: The slow addition at 0 °C controls the exothermic reaction and hydrogen evolution. This step deprotonates the alcohol to form the potent sodium benzoxide nucleophile.
-
-
Nucleophilic Attack: Add 2-(Chloromethyl)tetrahydro-2H-pyran (1.05 eq.) to the flask. Heat the reaction mixture to 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Causality: A slight excess of the alkyl halide ensures complete consumption of the valuable alkoxide. Heating provides the necessary activation energy for the substitution reaction.
-
-
Workup: Upon completion, cool the reaction to room temperature and cautiously quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x).
-
Causality: Quenching neutralizes any unreacted NaH. The organic product is partitioned into the ethyl acetate layer for isolation.
-
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the desired ether.
-
Self-Validation: The final product's identity and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and compared to the expected data.
-
Grignard Reagent Formation and Application
2-(Chloromethyl)tetrahydro-2H-pyran can be converted into its corresponding Grignard reagent, which transforms the electrophilic chloromethyl carbon into a potent carbon-based nucleophile.[14][15]
Caption: Workflow for Grignard reagent synthesis and subsequent reaction.
This Grignard reagent is highly valuable for forming new carbon-carbon bonds. It readily reacts with various electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to produce primary, secondary, and tertiary alcohols or carboxylic acids, respectively.[15][16][17]
Part 3: Applications in Drug Development and Synthesis
The tetrahydropyran motif is a privileged scaffold in medicinal chemistry. Its presence in numerous natural products with biological activity underscores its importance.[5] 2-(Chloromethyl)tetrahydro-2H-pyran provides a direct and efficient entry point for incorporating this functionalized ring system into potential drug candidates.
-
Scaffold Introduction: The primary application is as a synthetic intermediate to introduce the C₆H₁₁O- moiety. The reactions described in Part 2 (e.g., Sₙ2 and Grignard reactions) are the key tools used by medicinal chemists to conjugate this group to a core molecule, often to explore structure-activity relationships (SAR).
-
Analogue Synthesis: In drug discovery programs, rapid synthesis of analogues is crucial. The reliable reactivity of CMTHP allows for its use in parallel synthesis schemes to generate libraries of compounds where the tetrahydropyran tail is varied by reacting it with a diverse set of nucleophiles or electrophiles.
-
Distinction from THP Protecting Groups: It is important to distinguish 2-(Chloromethyl)tetrahydro-2H-pyran from the widely used "THP" protecting group for alcohols. The THP protecting group is formed from 3,4-dihydropyran and results in a 2-tetrahydropyranyl ether, which is an acetal.[4][18] In contrast, CMTHP is used to introduce a C-C or C-X bond at the 2-position of the ring, providing a stable, non-labile linkage.
Part 4: Safety and Handling
Proper handling of 2-(Chloromethyl)tetrahydro-2H-pyran is essential for laboratory safety. It is a flammable liquid and an irritant.[6][19]
| Safety Aspect | Information | Source(s) |
| GHS Pictograms | Flame (GHS02), Exclamation Mark (GHS07) | [6][7] |
| Signal Word | Warning | [6][19] |
| Hazard Statements | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6][7][19] |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][7][19] |
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6] Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[20] It is recommended to store under an inert atmosphere (nitrogen or argon) at 2-8°C to maintain purity.[7][21]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[20]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
2-(Chloromethyl)tetrahydro-2H-pyran is a synthetically valuable reagent characterized by the robust reactivity of its primary chloromethyl group. Its ability to undergo clean and efficient nucleophilic substitution and to form a versatile Grignard reagent makes it an important building block for introducing the tetrahydropyran scaffold. For scientists in organic synthesis and drug development, a firm grasp of its properties, reactivity, and handling procedures is key to leveraging its full synthetic potential.
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